3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol
Beschreibung
Systematic IUPAC Nomenclature and Isomeric Considerations
3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol, also commonly known as tebrofen, represents a brominated biphenyl compound with four hydroxyl groups. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, this compound can be systematically named as 2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol. Alternative chemical names for this compound include bi(3,5-dibromo-2,4-dihydroxyphenyl) and [1,1'-biphenyl]-2,2',4,4'-tetrol, 3,3',5,5'-tetrabromo-.
The molecular formula of this compound is C12H6Br4O4 with a calculated molecular weight of 533.79 g/mol. The compound is registered with Chemical Abstracts Service (CAS) number 27951-69-5.
From an isomeric perspective, the compound features a biphenyl core with specific substitution patterns. The four bromine atoms occupy the 3,3',5,5' positions on the biphenyl skeleton, while the four hydroxyl groups are positioned at the 2,2',4,4' locations. This particular arrangement creates a unique chemical entity with distinct conformational properties. Due to the steric hindrance between substituents in the ortho positions (2,2'), rotation around the central carbon-carbon bond connecting the two phenyl rings is restricted, leading to potential conformational isomers.
The systematic representation of this compound can be expressed using various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br |
| InChI | InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H |
| InChIKey | OCOSYMCDPNAWPA-UHFFFAOYSA-N |
Table 1: Chemical notation representations of this compound.
Regarding isomeric considerations, the compound can exist in two primary conformational states: a trans conformer and a cis conformer, which are of similar stability as noted in research findings. These conformers differ in the dihedral angle between the two phenyl rings, affecting the overall three-dimensional structure of the molecule.
Eigenschaften
IUPAC Name |
2,4-dibromo-6-(3,5-dibromo-2,4-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O4/c13-5-1-3(9(17)7(15)11(5)19)4-2-6(14)12(20)8(16)10(4)18/h1-2,17-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSYMCDPNAWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C2=CC(=C(C(=C2O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182233 | |
| Record name | Tebrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27951-69-5 | |
| Record name | Tebrofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027951695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebrofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary targets of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol are tyrosine kinases Lck and ZAP-70, and the hydrolase Dipeptidyl peptidase IV (DPPIV/CD26). These enzymes play crucial roles in various cellular processes, including signal transduction, cell growth, and differentiation.
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals. By activating the expression of enzyme genes like CYP1A1, it mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Result of Action
The molecular and cellular effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol’s action are primarily related to its role in activating the expression of xenobiotic metabolizing enzymes. This can lead to the metabolism and detoxification of various xenobiotic compounds, potentially influencing cellular responses to these compounds.
Action Environment
The action, efficacy, and stability of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can be influenced by various environmental factors. For instance, its use as a flame retardant suggests that it may be stable under high-temperature conditions. Additionally, its removal from the aquatic environment using environmentally friendly materials has been reported, indicating that its action and stability can be influenced by the presence of certain substances in the environment.
Biochemische Analyse
Biochemical Properties
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as CYP1A1. These interactions are crucial for the compound’s role in mediating biochemical and toxic effects.
Cellular Effects
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor leads to changes in the expression of genes involved in xenobiotic metabolism. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can impact cell cycle regulation and may play a role in the development and maturation of tissues.
Molecular Mechanism
The molecular mechanism of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol involves its binding to the aryl hydrocarbon receptorThis binding initiates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes. The compound’s ability to activate these enzymes is a key aspect of its biochemical and toxicological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol in animal models vary with different dosages. At lower doses, the compound may induce the expression of xenobiotic metabolizing enzymes without causing significant toxicity. At higher doses, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are important for understanding the compound’s safety profile.
Metabolic Pathways
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as CYP1A1, which are responsible for the biotransformation of xenobiotics. These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding these pathways is crucial for assessing the compound’s impact on metabolic processes.
Transport and Distribution
The transport and distribution of 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol can interact with specific transporters that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within the body.
Subcellular Localization
3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol is localized in various subcellular compartments, including the nucleus and cytoplasm. The compound’s interaction with the aryl hydrocarbon receptor and subsequent translocation to the nucleus is a key aspect of its activity. Additionally, 3,3’,5,5’-Tetrabromobiphenyl-2,2’,4,4’-tetrol may undergo post-translational modifications that direct it to specific organelles. These localization patterns are important for understanding the compound’s function at the cellular level.
Biologische Aktivität
3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol, commonly known as tebrofen, is a brominated biphenyl compound with significant biological activity. Originally developed for the treatment of viral eye diseases, recent studies have expanded its potential applications in oncology and other therapeutic areas. This article reviews the biological activities of tebrofen, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H6Br4O4
- Molecular Weight : 469.79 g/mol
- CAS Number : 16400-50-3
- Density : 2.1 g/cm³
- Melting Point : 185-190 °C
- Boiling Point : 401.8 °C at 760 mmHg
Cytotoxicity and Anticancer Effects
Tebrofen has been studied for its cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer (MDA-MB-231) : Tebrofen exhibited a dose-dependent inhibition of cell proliferation, halting growth at concentrations as low as 50 µM.
- Prostate Cancer (PC3) : At concentrations of 50 µM and above, tebrofen induced significant cell death within a short period (19 to 39 days) .
- Osteosarcoma (U2OS) and Cervical Carcinoma (HeLa) : Similar inhibitory effects were observed, with tebrofen slowing down cell division significantly over extended culture periods .
The mechanisms underlying the anticancer effects of tebrofen include:
- Inhibition of Cell Division : Tebrofen prevents the division of cancer cells by inducing apoptosis.
- Antioxidative Activity : Although limited in direct antioxidative capacity, it may modulate oxidative stress pathways indirectly .
Study on Prostate Cancer Cells
A detailed examination of tebrofen's effects on PC3 prostate cancer cells revealed:
- Growth Inhibition : Complete cessation of cell division at 50 µM concentration.
- Cell Death Induction : Significant cell death was observed within 20 days of treatment at higher concentrations .
Comparative Analysis with Other Compounds
In comparative studies with other bioactive compounds:
- Tebrofen demonstrated superior efficacy against certain cancer types compared to conventional treatments.
- The compound's ability to selectively target cancer cells while sparing normal fibroblasts highlights its therapeutic potential .
Data Tables
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 50 | Complete growth inhibition |
| PC3 | 50 | Induced significant cell death |
| U2OS | Not specified | Slowed proliferation |
| HeLa | Not specified | Slowed proliferation |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol and related halogenated biphenyls:
*Calculated based on isotopic masses.
Toxicity and Enzyme Induction Profiles
- Its ortho-substituted bromines reduce planarity, diminishing interactions with the aryl hydrocarbon receptor (AhR).
- 3,3',4,4'-Tetrabromobiphenyl (PBB-77) : A coplanar congener with high AhR affinity, inducing AHH and CYP1A1 at levels comparable to 3-methylcholanthrene. This correlates with hepatotoxicity and endocrine disruption.
- 3,3',4,4',5,5'-Hexabromobiphenyl (PBB-169): Induces cytochrome P450a, P450b, and P450d at unprecedented levels in rats, leading to severe hepatic pathology.
Environmental and Regulatory Considerations
- This compound: Not listed in major regulatory databases, but its water insolubility limits environmental mobility.
- PBB-77 and PBB-169 : Classified as banned substances under Toyota Manufacturing Standard TMR SAS0126n due to toxicity. PBB-153 (2,2',4,4',5,5'-Hexabromobiphenyl) is regulated under Stockholm Convention for its reproductive toxicity.
- 2,2',5,5'-Tetrabromobiphenyl : Less regulated but included in environmental monitoring programs due to structural similarity to persistent pollutants.
Vorbereitungsmethoden
A widely cited approach involves sequential bromination and hydroxylation steps to introduce substituents at specific positions.
Key Steps:
Bromination of Biphenyl :
Biphenyl is treated with bromine in the presence of a catalyst such as iron bromide (FeBr₃) or magnesium bromide (MgBr₂) to yield 3,3',5,5'-tetrabromobiphenyl. This step leverages controlled regioselectivity to achieve bromine substitution at the 3 and 5 positions of each phenyl ring.Hydroxylation of Tetrabromobiphenyl :
The brominated intermediate undergoes hydroxylation to replace bromine atoms with hydroxyl groups at the 2,2',4,4' positions. While exact conditions vary, methods may include:- Nucleophilic Aromatic Substitution (NAS) : Utilizing strong nucleophiles (e.g., NaOH) under high-temperature conditions to displace bromine atoms with hydroxide groups. This is feasible due to the electron-withdrawing effects of bromine, which activate the aromatic ring toward nucleophilic attack.
- Catalytic Hydroxylation : Metal-catalyzed reactions (e.g., copper-mediated) to facilitate hydroxyl group introduction.
Challenges:
Coupling Reactions with Brominated Aromatic Precursors
Alternative methods employ coupling strategies to construct the biphenyl core with preinstalled substituents.
Example Protocol:
Synthesis of 1,3,5-Tribromobenzene :
A brominated monomer (e.g., 1,3,5-tribromobenzene) serves as a precursor.Cross-Coupling Reaction :
Hydroxylation :
Post-coupling hydroxylation introduces hydroxyl groups at the 2,2',4,4' positions, likely via methods similar to those described in Section 1.
Advantages:
- Precision : Coupling reactions allow tighter control over substituent placement compared to direct bromination.
Limitations:
- Complexity : Requires advanced synthetic techniques and sensitive reagents (e.g., n-BuLi).
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination + Hydroxylation | FeBr₃, NaOH, high temp | Sequential substitution | Cost-effective, scalable | Low regioselectivity, harsh conditions |
| Coupling (n-BuLi/CuCl₂) | n-BuLi, CuCl₂, -78°C | Biphenyl core formation + hydroxylation | High precision in substituent placement | Requires cryogenic handling, expensive |
Critical Factors in Synthesis Optimization
Regioselectivity
The placement of hydroxyl and bromine groups is governed by:
Catalyst Selection
Q & A
Q. What analytical methods are recommended for structural confirmation of 3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-tetrol, particularly regarding its cis/trans conformers?
To confirm the structure and distinguish between cis/trans conformers, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying proton environments and bromine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Computational modeling (e.g., density functional theory, DFT) can predict relative stability of conformers, as studies indicate similar stability between cis and trans forms . X-ray crystallography may resolve crystal structures if suitable crystals are obtained.
Q. What protocols are used to quantify this compound in environmental or biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for sensitivity and specificity. Sample preparation involves solid-phase extraction (SPE) using C18 or mixed-mode sorbents. For tissue samples, accelerated solvent extraction (ASE) with hexane:acetone (1:1) is effective. Quantitation should include matrix-matched calibration curves to account for ionization suppression/enhancement. Reference standards must be characterized for purity (e.g., ≥98% by HPLC-UV) .
Q. How can researchers synthesize this compound, and what purification steps are critical?
Synthesis typically involves bromination of biphenyl precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted bromine and byproducts. Recrystallization from ethanol/water mixtures enhances purity. Confirm regioselectivity using 2D-NMR (COSY, HSQC) to verify bromine positions .
Advanced Research Questions
Q. How should experimental designs evaluate aryl hydrocarbon hydroxylase (AHH) induction by this compound, and how does this correlate with toxicity?
In vitro assays using hepatoma cell lines (e.g., HepG2) or primary hepatocytes are standard. Expose cells to graded concentrations (e.g., 0.1–50 μM) for 24–48 hours. Measure AHH activity via ethoxyresorufin-O-deethylase (EROD) assay, correlating enzyme activity with CYP1A1/1A2 mRNA levels (qRT-PCR). Parallel cytotoxicity assays (e.g., MTT, LDH release) distinguish enzyme induction from cell death. Studies show that AHH induction by brominated biphenyls correlates with oxidative stress but not antioxidant protection, suggesting non-canonical AhR activation pathways .
Q. What mechanisms explain differential toxicity between this compound and its structural analogs (e.g., 2,2',5,5'- or 3,3',4,4'-tetrabromobiphenyls)?
Structure-activity relationship (SAR) studies highlight the importance of bromine substitution patterns. For example:
- Ortho-substituted analogs (e.g., 2,2',5,5'-) exhibit lower AhR binding affinity due to steric hindrance.
- Para-substituted derivatives (e.g., 3,3',5,5'-) show higher metabolic stability, prolonging toxic effects.
Comparative toxicity assays in rodents (e.g., acute LD50, hepatic enzyme profiles) and molecular docking simulations can elucidate these differences .
Q. How can researchers resolve contradictions in oxidative stress responses observed across in vivo vs. in vitro models?
Discrepancies often arise from metabolic differences (e.g., hepatic vs. extrahepatic metabolism). In vivo, administer the compound with N-acetylcysteine (NAC) to assess glutathione depletion; in vitro, use co-culture systems (hepatocytes + Kupffer cells) to mimic in vivo metabolism. Transcriptomic profiling (RNA-seq) of Nrf2/ARE pathways and redox-sensitive genes (e.g., HO-1, SOD1) can identify model-specific responses. Studies note that NAC mitigates hepatic steatosis in rodents but fails in isolated cells, underscoring the role of systemic detoxification .
Q. What experimental strategies validate the environmental persistence and bioaccumulation potential of this compound?
- Persistence : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions.
- Bioaccumulation : Use fish models (e.g., zebrafish) to measure bioconcentration factors (BCF) via ¹⁴C-labeled compound exposure. Lipid-normalized BCF >5,000 indicates high bioaccumulation risk.
- Trophic transfer : Analyze tissue residues in predator-prey models (e.g., Daphnia → fish). Data from structurally similar PBDEs suggest high persistence in lipid-rich tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
